molecular formula C14H13FN2O B5874390 N-(4,6-dimethyl-2-pyridinyl)-4-fluorobenzamide

N-(4,6-dimethyl-2-pyridinyl)-4-fluorobenzamide

Cat. No.: B5874390
M. Wt: 244.26 g/mol
InChI Key: GONJQOWRGRTYBU-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyridinyl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, and a benzamide moiety substituted with a fluorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyridinyl)-4-fluorobenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield and purity of the product. The use of high-purity starting materials and solvents, as well as rigorous quality control measures, are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyridinyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamides, depending on the nucleophile employed.

Scientific Research Applications

N-(4,6-dimethyl-2-pyridinyl)-4-fluorobenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Research: The compound is investigated for its effects on biological systems, including its potential as an inhibitor of specific biochemical pathways.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by blocking their active sites or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-(4,6-dimethyl-2-pyridinyl)-4-fluorobenzamide can be compared with other similar compounds, such as:

    N-(4,6-dimethyl-2-pyridinyl)-4-nitrobenzamide: This compound has a nitro group instead of a fluorine atom, which may result in different chemical and biological properties.

    N-(4,6-dimethyl-2-pyridinyl)-4-methoxybenzamide: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.

    N-(4,6-dimethyl-2-pyridinyl)-4-chlorobenzamide: The chlorine atom may confer different electronic and steric effects compared to the fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical reactivity and biological activity in ways that are distinct from its analogs.

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-9-7-10(2)16-13(8-9)17-14(18)11-3-5-12(15)6-4-11/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONJQOWRGRTYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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